2-Amino-3-nitropyridine

Catalog No.
S662419
CAS No.
4214-75-9
M.F
C5H5N3O2
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-nitropyridine

CAS Number

4214-75-9

Product Name

2-Amino-3-nitropyridine

IUPAC Name

3-nitropyridin-2-amine

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7)

InChI Key

BPYHGTCRXDWOIQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)N)[N+](=O)[O-]

Herbicide:

  • 2-A-3-NP exhibits herbicidal properties, meaning it can control unwanted plant growth. However, its specific mode of action and target weeds require further investigation .

Precursor for Antibacterial and Antifungal Agents:

  • 2-A-3-NP serves as a valuable building block for synthesizing N-(pyridinyl)benzenesulfonamides. These derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new drugs .

Functionalization of Wang Resin:

  • In solid-phase synthesis, Wang resin is a commonly used support for attaching molecules during various reactions. 2-A-3-NP can be employed to functionalize Wang resin via a carbamate linkage, introducing a reactive group for further synthetic transformations .

Biotransformation Studies:

  • Studies have explored the biotransformation of 2-A-3-NP by fungi like Cunninghamella elegans. This research helps understand the fate of such compounds in the environment and their potential interactions with microorganisms .

2-Amino-3-nitropyridine is an organic compound with the molecular formula C5H5N3O2C_5H_5N_3O_2. It is characterized by the presence of an amino group at the 2-position and a nitro group at the 3-position of the pyridine ring. This compound is a member of the nitropyridine family, which are known for their diverse chemical properties and biological activities. The structure of 2-amino-3-nitropyridine can be represented as follows:

text
N |C--C| |C--C--NO2| |N H

The compound exhibits a yellow crystalline appearance and is soluble in polar solvents such as water and ethanol. It has been studied for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and biological properties.

Typical of nitropyridines. Notably, it can undergo reduction reactions, where the nitro group can be converted to an amino group using reducing agents like hydrazine hydrate. This reaction leads to the formation of 3-aminopyridine through a mechanism that involves the elimination of ammonia and reduction of the nitro group . Additionally, it can engage in electrophilic substitution reactions, particularly at the nitrogen atom, leading to various substituted derivatives .

The biological activity of 2-amino-3-nitropyridine has garnered attention in medicinal chemistry. It has shown potential as an antibacterial agent and has been investigated for its effects on various biological pathways. Some studies indicate that derivatives of this compound exhibit significant activity against certain strains of bacteria, making them candidates for further development as antimicrobial agents . Furthermore, its structural features allow it to interact with biological targets, potentially influencing enzyme activity and cellular processes.

Several methods have been developed for synthesizing 2-amino-3-nitropyridine:

  • Bromination followed by Nitration:
    • Start with 2-aminopyridine, which is dissolved in a solvent (e.g., dimethylformamide).
    • Liquid bromine is added dropwise to form 2-amino-5-bromopyridine.
    • A mixture of concentrated nitric acid and sulfuric acid is then added to nitrify the brominated compound, yielding 2-amino-3-nitropyridine after hydrogenation .
  • Direct Nitration:
    • In some cases, direct nitration of 2-aminopyridine using nitric acid can yield 2-amino-3-nitropyridine under controlled conditions .

These methods emphasize efficiency and yield while minimizing by-products.

2-Amino-3-nitropyridine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for use as antibacterial agents.
  • Agrochemicals: The compound may serve as a precursor for developing pesticides or herbicides.
  • Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups .

Interaction studies involving 2-amino-3-nitropyridine have primarily focused on its reactivity with biological molecules. Research indicates that this compound can interact with enzymes and receptors, influencing their activity. For example, studies have shown that certain derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival . These interactions highlight its potential as a lead compound in drug discovery.

Several compounds share structural similarities with 2-amino-3-nitropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Amino-5-nitropyridineNitro group at the 5-positionExhibits different reactivity compared to the 3-position derivative.
3-Amino-2-nitropyridineAmino group at the 3-positionDifferent biological activity profile; less studied than its counterparts.
4-Amino-3-nitropyridineAmino group at the 4-positionKnown for its use in synthesizing various pharmaceutical compounds.

The uniqueness of 2-amino-3-nitropyridine lies in its specific positioning of functional groups, which influences its reactivity and biological activity differently from other similar compounds. This positioning allows it to engage in distinct

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4214-75-9

Wikipedia

2-Amino-3-nitropyridine

Dates

Modify: 2023-08-15

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